molecular formula C9H9Cl2NO B1604560 2-chloro-N-(3-chloro-2-methylphenyl)acetamide CAS No. 99585-94-1

2-chloro-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B1604560
CAS No.: 99585-94-1
M. Wt: 218.08 g/mol
InChI Key: QJZOMYDYUYMZGL-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-2-methylphenyl)acetamide (CAS: 99585-94-1) is a chloroacetamide derivative characterized by a phenyl ring substituted with a methyl group at position 2 and a chlorine atom at position 3, linked to a chloroacetamide side chain . This compound is part of a broader class of aromatic acetamides studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and material science. Its synthesis typically involves reacting chloroacetyl chloride with 3-chloro-2-methylaniline under controlled conditions, a method consistent with protocols for analogous compounds .

Properties

IUPAC Name

2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZOMYDYUYMZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280218
Record name 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-94-1
Record name 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DICHLORO-ORTHO-ACETOTOLUIDIDE
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Preparation Methods

General Synthetic Route

The primary synthetic method for 2-chloro-N-(3-chloro-2-methylphenyl)acetamide involves the nucleophilic acyl substitution reaction between 3-chloro-2-methylaniline (the substituted aromatic amine) and chloroacetyl chloride. This reaction is typically conducted under controlled temperature conditions with a base to neutralize the hydrochloric acid formed.

  • Reaction Scheme:

    $$
    \text{3-chloro-2-methylaniline} + \text{chloroacetyl chloride} \xrightarrow[\text{base}]{\text{solvent, 0-5°C}} \text{this compound} + \text{HCl}
    $$

  • Key Reagents:

    • 3-chloro-2-methylaniline
    • Chloroacetyl chloride
    • Base such as triethylamine or pyridine (to scavenge HCl)
    • Aprotic solvent (e.g., dichloromethane)
  • Reaction Conditions:

    • Temperature: 0–5°C to control exothermicity and minimize side reactions
    • Stirring under inert atmosphere (often nitrogen) to prevent moisture interference
    • Reaction time: several hours (typically overnight or 3–4 hours reflux depending on scale)
  • Workup:

    • Quenching with ice-cold water to precipitate the product
    • Filtration and washing of the solid
    • Recrystallization from ethanol or ethanol-water mixtures for purification

This method aligns with classical acylation protocols for chloroacetamides and is supported by analogous syntheses of related compounds such as 2-chloro-N-(2-chloro-6-methylphenyl)acetamide and 2-chloro-N-(3-methylphenyl)acetamide.

Detailed Reaction Parameters and Optimization

Parameter Description/Value Notes/References
Solvent Dichloromethane (DCM) or ethanol DCM preferred for inert aprotic environment; ethanol used in some protocols
Base Triethylamine or pyridine Neutralizes HCl, improves yield and purity
Temperature 0–5°C during addition, then room temp or reflux Controls exothermic reaction; reflux may be used for completion
Stoichiometric ratio 1:1.1 to 1:1.2 (amine:chloroacetyl chloride) Slight excess of chloroacetyl chloride to drive reaction
Reaction time 3–24 hours Varies by scale and method; longer times for reflux or batch processes
Workup Ice-water quench, filtration, recrystallization Purification step critical for removing impurities
Yield Typically 70–85% Dependent on conditions and purification

Industrial and Continuous Flow Methods

Industrial synthesis of chloroacetamide derivatives, including this compound, often employs continuous flow reactors to enhance safety, reproducibility, and scalability. Continuous flow allows precise control over temperature, reaction time, and reagent mixing, minimizing by-products and improving yield.

  • Advantages:

    • Enhanced heat dissipation for exothermic acylation
    • Better control of stoichiometry and reaction kinetics
    • Automated monitoring and adjustment of parameters
    • Safer handling of reactive and corrosive reagents like chloroacetyl chloride
  • Typical Industrial Parameters:

    • Temperature control at 0–5°C during reagent mixing
    • Reaction time optimized to minutes or hours depending on flow rate
    • Use of inert solvents compatible with flow systems (e.g., DCM, toluene)
    • Inline purification steps such as crystallization or extraction

Although specific industrial protocols for this compound are proprietary, they are inferred from related compounds and general practices in chloroacetamide manufacturing.

Summary Table of Preparation Methods

Method Type Reagents & Conditions Advantages Limitations References
Classical Acylation 3-chloro-2-methylaniline + chloroacetyl chloride, base, DCM, 0–5°C, stir overnight Simple, high yield, scalable Requires low temperature control
Continuous Flow Synthesis Same reagents, automated flow reactor, controlled temp & flow Improved safety & reproducibility Requires specialized equipment
Pd-Catalyzed Amidation Palladium acetate, bipyridine, toluene, 120°C, 24 h Useful for N-arylacetamides Less suitable for chloroacetamides

Research Findings and Characterization

  • The synthesized this compound typically appears as a solid precipitate after reaction quenching.
  • Purity and identity are confirmed by melting point determination, thin-layer chromatography (TLC), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
  • The compound shows characteristic IR absorption bands for amide NH (~3300 cm⁻¹) and carbonyl (~1650 cm⁻¹).
  • Yields reported in analogous syntheses range from 70% to 85% with proper control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the acetamide carbon can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-methylaniline and chloroacetic acid.

    Oxidation and Reduction: While the compound itself is relatively stable, the aromatic ring can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used in solvents like ethanol or water.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the aromatic ring.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include substituted amides, thioamides, or ethers.

    Hydrolysis: The major products are 3-chloro-2-methylaniline and chloroacetic acid.

    Oxidation: Oxidation of the aromatic ring can lead to the formation of quinones or other oxidized derivatives.

Scientific Research Applications

Pharmacological Research

2-Chloro-N-(3-chloro-2-methylphenyl)acetamide is investigated for its potential as a pharmaceutical agent due to its biological activity.

Antidepressant Activity :

  • Case Study : In preclinical trials, varying doses (15 mg/kg to 60 mg/kg) were administered to mice, showing significant reductions in immobility during behavioral tests (e.g., forced swimming test). At the highest dose, the mean immobility duration was reduced to 68.02 seconds, indicating potential antidepressant effects.

Antibacterial Activity :

  • Case Study : A study assessed its antibacterial properties against Klebsiella pneumoniae, revealing a Minimum Inhibitory Concentration (MIC) of 512 µg/mL. This effectiveness highlights the role of the chloro substituent in enhancing antibacterial activity compared to similar compounds.

Toxicological Studies

Research indicates that this compound can modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes. Understanding its interactions with these enzymes is crucial for evaluating its safety profile in therapeutic applications.

Summary Table of Biological Activities

ActivityTested CompoundMIC (µg/mL)Behavioral Test Results
AntibacterialThis compound512N/A
AntidepressantThis compoundN/AReduction in immobility at doses (15-60 mg/kg)

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide depends on its application. In biological systems, it can act as an inhibitor of enzymes that hydrolyze amide bonds. The chlorine atoms and the aromatic ring contribute to its binding affinity and specificity for certain enzyme active sites. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the core chloroacetamide structure but differ in phenyl ring substituents, influencing their physicochemical and biological properties:

Compound Name Substituents on Phenyl Ring Key Structural Features Melting Point (°C) Bioactivity/Application References
2-Chloro-N-(3-chloro-2-methylphenyl)acetamide 3-Cl, 2-CH₃ Methyl and chloro at adjacent positions Not reported Potential antimicrobial/herbicide
2-Chloro-N-(3-chlorophenyl)acetamide 3-Cl Single chloro substituent 142–144 Crystallography studies
2-Chloro-N-(3-methylphenyl)acetamide 3-CH₃ Methyl substituent at meta position 98–100 Antimicrobial activity
Acetochlor (Herbicide) 2-ethyl-6-methyl, ethoxymethyl Bulky alkyl substituents Liquid at RT Pre-emergent herbicide
Alachlor (Herbicide) 2,6-diethyl, methoxymethyl Diethyl groups enhance lipophilicity 39–41 Herbicide (carcinogenic in rats)

Key Observations :

  • Substituent Position : The position of substituents (e.g., 3-Cl vs. 3-CH₃) affects molecular conformation. For example, in 2-chloro-N-(3-chlorophenyl)acetamide, the N–H bond adopts an anti conformation relative to the chloro group, whereas in 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond is syn to the methyl group .
  • Steric Effects : Bulky substituents (e.g., ethoxymethyl in acetochlor) reduce crystallinity and increase herbicidal activity by enhancing membrane permeability .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : In 2-chloro-N-(3-chlorophenyl)acetamide, intermolecular N–H···O hydrogen bonds form infinite chains, stabilizing the crystal lattice .
  • Melting Points : Compounds with electron-withdrawing groups (e.g., Cl) generally have higher melting points than those with electron-donating groups (e.g., CH₃) due to stronger dipole interactions .

Biological Activity

2-Chloro-N-(3-chloro-2-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-chloro-2-methylphenylamine with chloroacetyl chloride. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μg/mL) Zone of Inhibition (mm)
Staphylococcus aureus2520
Escherichia coli3022
Pseudomonas aeruginosa3518
Candida albicans4015

The compound showed significant antibacterial activity, particularly against Staphylococcus aureus, with a zone of inhibition comparable to standard antibiotics .

Antidepressant Activity

In behavioral studies, derivatives of this compound have been tested for antidepressant-like effects using the tail suspension test and forced swimming test. The results indicated that certain doses significantly reduced immobility time, suggesting potential antidepressant properties:

Dose (mg/kg) Immobility Duration (s) % Decrease in Immobility
1567.48 ± 2.028.07
3049.73 ± 2.046.98
6068.02 ± 3.027.49

These findings suggest that the compound may influence neurotransmitter systems involved in mood regulation .

Cytotoxicity and Cancer Research

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The growth inhibition concentration (GI50) values were assessed, revealing significant cytotoxicity against several cancer types:

Cell Line GI50 (µM)
MCF712.50
NCI-H46042.30
Hep-217.82

The compound demonstrated potential as a chemotherapeutic agent, particularly in targeting cancer cells while exhibiting relatively low toxicity to normal cells .

Case Studies

  • Antibacterial Efficacy : A study tested various derivatives of chloroacetamides against clinical isolates of bacteria, confirming the effectiveness of this compound in inhibiting growth and biofilm formation in Staphylococcus aureus .
  • Behavioral Studies : In a controlled experiment, researchers administered different doses to animal models and observed significant reductions in depressive-like behaviors, indicating its potential use in treating mood disorders .

Q & A

Q. What synthetic methodologies are commonly employed for 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution reactions. For example, 2-chloroacetamide derivatives can be synthesized by reacting chloroacetyl chloride with substituted anilines under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization includes adjusting reactant molar ratios (e.g., 1:1.5 for chloroacetyl chloride to amine), temperature (room temperature to 80°C), and reaction time (24–48 hours). Continuous flow reactors may enhance scalability and yield .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR/FTIR : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C-Cl stretches at ~750 cm⁻¹) and molecular connectivity .
  • Single-crystal XRD : Resolve molecular geometry and hydrogen-bonding patterns. For example, the N–H bond conformation (syn/anti to substituents) and intermolecular hydrogen bonds (e.g., N–H⋯O) can be analyzed using SHELX software .
  • UV-Vis : Assess electronic transitions influenced by chloro and methyl substituents .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro, methyl) influence the solid-state conformation and hydrogen-bonding networks?

Substituents dictate molecular packing. For instance:

  • A meta-methyl group in 2-chloro-N-(3-methylphenyl)acetamide induces a syn N–H conformation, forming infinite chains via N–H⋯O hydrogen bonds .
  • A meta-chloro substituent in 2-chloro-N-(3-chlorophenyl)acetamide results in an anti N–H conformation, altering hydrogen-bonding directionality .
    These differences highlight the role of steric and electronic effects in crystal engineering.

Q. What computational methods are used to predict biological activity or reactivity?

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, chloroacetamide derivatives have been docked into SARS-CoV-2 protease active sites .
  • HOMO-LUMO Analysis : Evaluate electron distribution for reactivity predictions. The electron-withdrawing chloro group lowers LUMO energy, enhancing electrophilicity .
  • MD Simulations : Study stability in biological environments, such as lipid bilayer penetration .

Q. How can contradictory data on bioactivity (e.g., herbicidal vs. antibacterial effects) be reconciled?

Divergent bioactivities arise from assay design differences:

  • Herbicidal Activity : Evaluated via seed germination inhibition assays (e.g., pre-emergent application in controlled soil conditions) .
  • Antibacterial Activity : Tested using broth microdilution (e.g., against Klebsiella pneumoniae with ciprofloxacin synergy studies) .
    Mechanistic studies (e.g., enzyme inhibition assays) and in silico target prediction can clarify mode-of-action disparities .

Q. What strategies address challenges in resolving enantiomerism or polymorphism in crystallography?

  • Enantiomorph-Polarity Estimation : Use parameters like Rogers’ η or Flack’s x to distinguish chiral centers in near-centrosymmetric structures .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twins .
  • Temperature-Dependent Studies : Identify polymorphic transitions (e.g., triclinic to monoclinic) by varying crystallization solvents (ethanol vs. DMF) .

Q. Methodological Notes

  • SHELX Suite : Preferred for small-molecule refinement due to robust handling of hydrogen bonding and twinning .
  • Synergistic Bioassays : Combine MIC (Minimum Inhibitory Concentration) and fractional inhibitory concentration (FIC) indices to study drug interactions .
  • Crystallographic Data Deposition : Use CCDC or ICSD databases for cross-validation of structural parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 2
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2-chloro-N-(3-chloro-2-methylphenyl)acetamide

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